molecular formula C21H19ClN2O3S B421513 ethyl 6-[(E)-(benzylimino)methyl]-7-chloro-2-acetamido-1-benzothiophene-3-carboxylate

ethyl 6-[(E)-(benzylimino)methyl]-7-chloro-2-acetamido-1-benzothiophene-3-carboxylate

Cat. No.: B421513
M. Wt: 414.9g/mol
InChI Key: DWAAWYLHENWLFL-UHFFFAOYSA-N
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Description

ethyl 6-[(E)-(benzylimino)methyl]-7-chloro-2-acetamido-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that includes a benzothiophene core, an acetylamino group, a benzylimino group, and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-[(E)-(benzylimino)methyl]-7-chloro-2-acetamido-1-benzothiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Introduction of the Chloro Substituent: Chlorination of the benzothiophene core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Acetylation: The acetylamino group can be introduced through an acetylation reaction using acetic anhydride or acetyl chloride.

    Formation of the Benzylimino Group: The benzylimino group can be formed through a condensation reaction between a benzylamine derivative and a suitable aldehyde or ketone.

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ethyl 6-[(E)-(benzylimino)methyl]-7-chloro-2-acetamido-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Ammonia or primary amines in an organic solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

ethyl 6-[(E)-(benzylimino)methyl]-7-chloro-2-acetamido-1-benzothiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 6-[(E)-(benzylimino)methyl]-7-chloro-2-acetamido-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

ethyl 6-[(E)-(benzylimino)methyl]-7-chloro-2-acetamido-1-benzothiophene-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-(acetylamino)benzoate: Similar in structure but lacks the benzylimino and chloro substituents.

    Ethyl 2-(acetylamino)-5-[(1E)-N-hydroxyethanimidoyl]-4-phenylthiophene-3-carboxylate: Contains a different substituent pattern on the thiophene ring.

    Ethyl 2-(acetylamino)-2-cyano-3-methyl-5-oxopentanoate: Features a cyano group and a different core structure.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

Molecular Formula

C21H19ClN2O3S

Molecular Weight

414.9g/mol

IUPAC Name

ethyl 2-acetamido-6-(benzyliminomethyl)-7-chloro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C21H19ClN2O3S/c1-3-27-21(26)17-16-10-9-15(12-23-11-14-7-5-4-6-8-14)18(22)19(16)28-20(17)24-13(2)25/h4-10,12H,3,11H2,1-2H3,(H,24,25)

InChI Key

DWAAWYLHENWLFL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1C=CC(=C2Cl)C=NCC3=CC=CC=C3)NC(=O)C

Canonical SMILES

CCOC(=O)C1=C(SC2=C1C=CC(=C2Cl)C=NCC3=CC=CC=C3)NC(=O)C

Origin of Product

United States

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